molecular formula C7H2ClF5 B220775 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate CAS No. 111381-89-6

1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate

Cat. No.: B220775
CAS No.: 111381-89-6
M. Wt: 390.6 g/mol
InChI Key: ZEJZEEQJSOINEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate: is an organic compound belonging to the family of phthalate esters. It is commonly used as a plasticizer in the manufacturing of plastics and rubber products. This compound is characterized by its high molecular weight and the presence of both branched and linear alkyl chains, which contribute to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with a mixture of heptyl and nonyl alcohols. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: The industrial production of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions: 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate involves its interaction with cellular components. It is known to increase peroxisome proliferation in liver cells, leading to liver hypertrophy and increased peroxisomal enzyme activity. This compound also affects the reproductive system, causing adverse effects in both male and female reproductive organs . The molecular targets and pathways involved include peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .

Comparison with Similar Compounds

  • 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters (DHNUP)
  • 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters
  • 1,2-Benzenedicarboxylic acid, dinonyl ester, branched and linear

Comparison: 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate is unique due to its specific combination of heptyl and nonyl alkyl chains, which provide distinct physical and chemical properties. Compared to other similar phthalate esters, it demonstrates lower volatility and higher molecular weight, making it particularly suitable for applications requiring long-lasting plasticization .

Properties

IUPAC Name

1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-9-13-20(12-6-2)18-28-24(26)22-15-11-10-14-21(22)23(25)27-17-16-19(7-3)8-4/h10-11,14-15,19-20H,5-9,12-13,16-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJZEEQJSOINEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [EPA ChAMP]
Record name 1,2-Benzenedicarboxylic acid, heptyl nonyl ester, branched and linear
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10468
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000007 [mmHg]
Record name 1,2-Benzenedicarboxylic acid, heptyl nonyl ester, branched and linear
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10468
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

111381-89-6
Record name 1,2-Benzenedicarboxylic acid, 1-heptyl 2-nonyl ester, branched and linear
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111381896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-heptyl 2-nonyl ester, branched and linear
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, heptyl nonyl ester, branched and linear
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate
Reactant of Route 2
1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate
Reactant of Route 3
1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate
Reactant of Route 4
1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.